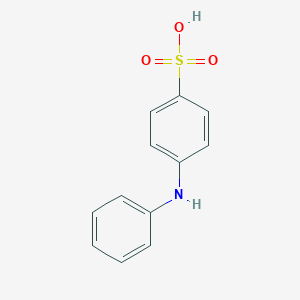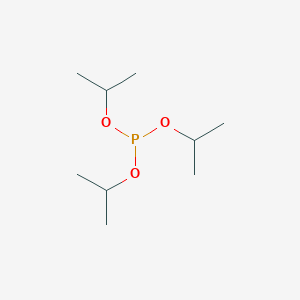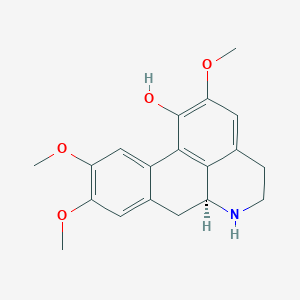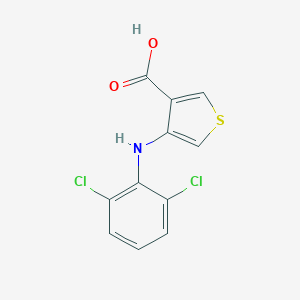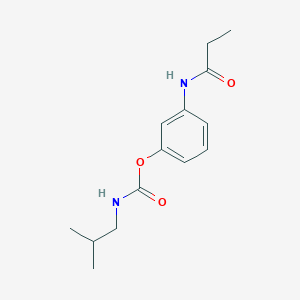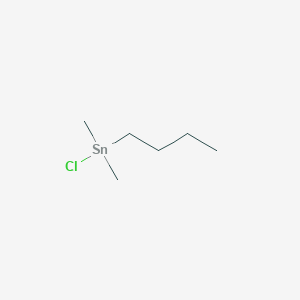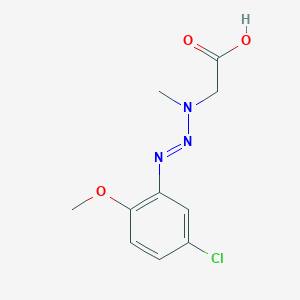
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine, also known as CLIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble molecule that can be easily synthesized and has a high affinity for binding to specific biomolecules.
Mécanisme D'action
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine binds to specific biomolecules through a process called coordination chemistry. The molecule contains a metal center (iron oxide) that can interact with other molecules through coordination bonds. The resulting complex can be visualized using MRI as a contrast agent.
Effets Biochimiques Et Physiologiques
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has been shown to have low toxicity and biocompatibility in vitro and in vivo studies. It is rapidly cleared from the body through the reticuloendothelial system (RES) and does not accumulate in major organs. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has also been shown to have anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-((5-Chloro-2-methoxyphenyl)azo)sarcosine is its ease of synthesis and functionalization. It can be easily modified to target specific biomolecules and can be used for a variety of applications. However, N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has some limitations in terms of stability and shelf-life. The molecule can degrade over time and may require special storage conditions.
Orientations Futures
There are several future directions for N-((5-Chloro-2-methoxyphenyl)azo)sarcosine research. One potential application is in the development of targeted drug delivery systems. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be functionalized with drugs and targeted to specific cells or tissues. Another direction is in the development of theranostic agents, which combine imaging and therapy in a single molecule. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be modified to deliver therapeutic agents and monitor their efficacy using MRI. Finally, N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be used for studying the dynamics of biological processes in vivo, such as cell migration and proliferation.
Conclusion:
In conclusion, N-((5-Chloro-2-methoxyphenyl)azo)sarcosine, or N-((5-Chloro-2-methoxyphenyl)azo)sarcosine, is a versatile molecule that has a wide range of applications in scientific research. Its ease of synthesis, high affinity for binding to specific biomolecules, and low toxicity make it an attractive candidate for drug delivery, imaging, and targeted therapy. Further research is needed to fully explore the potential of N-((5-Chloro-2-methoxyphenyl)azo)sarcosine in these areas.
Méthodes De Synthèse
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be synthesized using a simple one-step reaction between 5-chloro-2-methoxyaniline and sarcosine. The reaction takes place in the presence of a copper catalyst and sodium nitrite. The resulting product is purified using a silica gel column chromatography technique.
Applications De Recherche Scientifique
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has been extensively studied for its potential applications in biomedical imaging, drug delivery, and targeted therapy. It can be functionalized with different biomolecules such as antibodies, peptides, and proteins, to target specific cells or tissues. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has shown promising results in magnetic resonance imaging (MRI) as a contrast agent due to its high relaxivity. It has also been used for in vivo imaging of tumors, inflammation, and neurodegenerative diseases.
Propriétés
Numéro CAS |
120-04-7 |
|---|---|
Nom du produit |
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine |
Formule moléculaire |
C10H12ClN3O3 |
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
2-[[(5-chloro-2-methoxyphenyl)diazenyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H12ClN3O3/c1-14(6-10(15)16)13-12-8-5-7(11)3-4-9(8)17-2/h3-5H,6H2,1-2H3,(H,15,16) |
Clé InChI |
GTGAPSOELDTFTP-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)N=NC1=C(C=CC(=C1)Cl)OC |
SMILES canonique |
CN(CC(=O)O)N=NC1=C(C=CC(=C1)Cl)OC |
Autres numéros CAS |
120-04-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



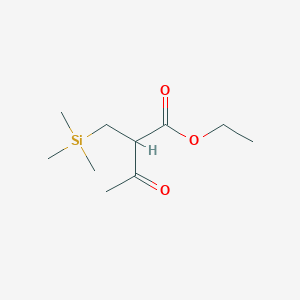
pyrimidin-2-one](/img/structure/B93888.png)
